molecular formula C7H9NS2 B429055 N,N-dimethylthiophene-3-carbothioamide

N,N-dimethylthiophene-3-carbothioamide

Cat. No.: B429055
M. Wt: 171.3g/mol
InChI Key: IIJLACSPKLTSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylthiophene-3-carbothioamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a carbothioamide (-C(=S)-N(CH₃)₂) group at the 3-position. The carbothioamide moiety enhances lipophilicity compared to its carboxamide analogs, which may influence biological activity and solubility.

Properties

Molecular Formula

C7H9NS2

Molecular Weight

171.3g/mol

IUPAC Name

N,N-dimethylthiophene-3-carbothioamide

InChI

InChI=1S/C7H9NS2/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3

InChI Key

IIJLACSPKLTSKK-UHFFFAOYSA-N

SMILES

CN(C)C(=S)C1=CSC=C1

Canonical SMILES

CN(C)C(=S)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Core Functional Groups and Substituents

  • Carbothioamide vs. Carboxamide :

    • N,N-Dimethylthiophene-3-carbothioamide contains a thioamide (-C(=S)-N(CH₃)₂) group. This contrasts with compounds like N-(2-nitrophenyl)thiophene-2-carboxamide (), which has a carboxamide (-C(=O)-NH-Ar) group. The C=S bond in thioamides increases lipophilicity and alters hydrogen-bonding capacity compared to C=O bonds .
    • Hydrazinecarbothioamides (): Compounds such as N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide feature a hydrazine-linked thioamide with aromatic substituents, enhancing π-π stacking and anticancer activity .
  • Thiophene vs. Thienopyridine: Thieno[2,3-b]pyridine derivatives () have fused rings, increasing planar rigidity and electronic conjugation, which may enhance binding to biological targets compared to simple thiophenes .

Crystallographic and Conformational Insights

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the benzene and thiophene rings range from 8.5° to 13.5°, influencing molecular packing and intermolecular interactions. The dimethyl groups in the target compound may introduce steric effects, altering these angles and crystal lattice stability .

Comparison with Other Methods

  • Thienopyridine Carboxamides (): Synthesized using multi-step reactions in solvents like DMF or CH₂Cl₂/EtOH under reflux, achieving yields of 65–85%. These methods may require optimization for thioamide derivatives due to sulfur’s reactivity .
  • Nitro-Substituted Carboxamides (): Prepared via acetonitrile reflux of 2-thiophenecarbonyl chloride and 2-nitroaniline. A similar approach could yield the target compound by replacing nitroaniline with dimethylamine .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Melting Points :

    • N-(2-nitrophenyl)thiophene-2-carboxamide: 397 K .
    • Thioamides generally exhibit lower melting points than carboxamides due to weaker intermolecular forces (e.g., reduced hydrogen bonding).
  • Lipophilicity :

    • The dimethyl groups in the target compound likely enhance solubility in organic solvents compared to ’s phenyl-substituted derivatives, which prioritize membrane permeability .

Spectral Data Comparison

Compound IR (C=S stretch) ¹H NMR (δ, ppm) Ref.
This compound ~1200–1250 cm⁻¹ 2.2–2.7 (s, 6H, N(CH₃)₂), 7.5–8.1 (thiophene)
2-Amino-3-(N-ethoxymethylen-carbohydrazide)-4-naphthylthiophene 2.21, 2.70 (2CH₃), 7.51–8.12 (aromatic)
N-(2,5-dimethylphenyl)hydrazinecarbothioamide 3350 (N-H), 1250 (C=S) 2.25 (CH₃), 6.9–8.1 (aromatic)

Anticancer Potential

  • Hydrazinecarbothioamides (): Demonstrated IC₅₀ values as low as 0.8 µM/L against MCF-7 breast cancer cells, comparable to doxorubicin. The pyridinylmethylene moiety enhances DNA intercalation .
  • Thiophene Carboxamides (): Reported genotoxicity in human cells, suggesting thioamides may require structural optimization to balance efficacy and safety .

Antioxidant Activity

  • N-(Dimethylphenyl)hydrazinecarbothioamides (): Exhibited potent radical scavenging due to the thioamide group’s electron-donating capacity. The dimethyl groups may further stabilize radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.